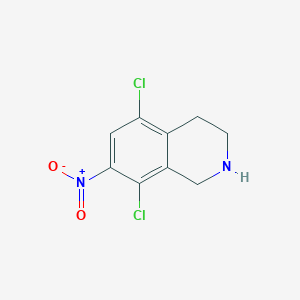

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8Cl2N2O2 . It has a molecular weight of 247.08 and is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2N2O2/c10-7-3-8 (13 (14)15)9 (11)6-4-12-2-1-5 (6)7/h3,12H,1-2,4H2 .Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis

This compound has a melting point range of 128 - 130°C . It is solid in physical form .Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline: is a compound of interest in medicinal chemistry due to its structural characteristics. The presence of nitro and chloro groups may offer the potential for bioactivity modulation. It could serve as a scaffold for synthesizing novel derivatives with potential therapeutic effects .

Material Science

In material science, this compound could be explored for the development of new materials with unique properties, such as organic semiconductors or photovoltaic materials. Its molecular structure might allow for interesting interactions with light or electricity .

Environmental Science

The environmental impact of chemicals like 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is crucial. Research could focus on its degradation in the environment, the potential for bioaccumulation, and its effects on ecosystems .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry. Its distinct spectral properties could be beneficial in developing new analytical methods for detecting similar structures or related compounds .

Biochemistry

In biochemistry, the compound’s interaction with biological molecules is of interest. It could be used to study enzyme inhibition or receptor binding, providing insights into cellular processes and pathways .

Pharmacology

Pharmacologically, 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline might be investigated for its pharmacokinetics and pharmacodynamics. It could help in understanding how drugs with similar structures are absorbed, distributed, metabolized, and excreted in the body .

Mecanismo De Acción

Target of Action

The primary target of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is Phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the conversion of norepinephrine to epinephrine .

Mode of Action

5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .

Biochemical Pathways

The inhibition of PNMT affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of catecholamines, a group of hormones that includes epinephrine and norepinephrine. By inhibiting PNMT, the compound can alter the levels of these hormones, potentially affecting various physiological processes such as stress response, heart rate, and blood pressure .

Pharmacokinetics

It’s important to note that the compound’s bioavailability, absorption, distribution, metabolism, and excretion can significantly impact its efficacy and safety profile .

Result of Action

The inhibition of PNMT by 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline can lead to altered levels of epinephrine and norepinephrine . This can have various molecular and cellular effects, potentially influencing neurological and cardiovascular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target

Propiedades

IUPAC Name |

5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPFMNJFRVNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224697 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261079-69-9 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)

![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)